2-((4-((1,3-Dioxoindan-2-ylidene)methyl)-2,5-dimethylpiperazinyl)methylene)indane-1,3-dione
Description
The compound 2-((4-((1,3-Dioxoindan-2-ylidene)methyl)-2,5-dimethylpiperazinyl)methylene)indane-1,3-dione is a structurally complex indane-1,3-dione derivative characterized by a central piperazine ring substituted with a 1,3-dioxoindan-2-ylidene methyl group and a methylene-linked indane-1,3-dione moiety. This architecture positions it within a broader class of indane-1,3-dione derivatives, which are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[[4-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpiperazin-1-yl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-15-11-28(14-22-25(31)19-9-5-6-10-20(19)26(22)32)16(2)12-27(15)13-21-23(29)17-7-3-4-8-18(17)24(21)30/h3-10,13-16H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJGSUDGSUKBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C=C2C(=O)C3=CC=CC=C3C2=O)C)C=C4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((1,3-Dioxoindan-2-ylidene)methyl)-2,5-dimethylpiperazinyl)methylene)indane-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the indane-1,3-dione framework and piperazine derivatives. The key steps include:
- Formation of the Dioxoindan Framework : The initial step involves synthesizing 1,3-dioxoindan derivatives through cyclization reactions.
- Piperazine Modification : The introduction of a 2,5-dimethylpiperazine moiety is achieved via nucleophilic substitution reactions.
- Final Coupling : The final product is formed through condensation reactions that link the indane and piperazine components.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several promising effects:
Antimicrobial Activity
Research indicates that derivatives containing the dioxoindan structure exhibit significant antimicrobial properties. In particular:
- Antibacterial Effects : Compounds similar to the target molecule have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
- Antifungal Effects : Notably, compounds with dioxoindan frameworks demonstrated antifungal activity against Candida albicans, indicating their potential as therapeutic agents in treating fungal infections .
Anticancer Activity
Studies have suggested that similar compounds may inhibit cancer cell proliferation by targeting specific cellular pathways:
- Mechanism of Action : It is hypothesized that these compounds can disrupt cell cycle regulation by inhibiting cyclin-dependent kinases (CDKs), leading to reduced tumor growth in vitro .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Antibacterial Properties :
- Antifungal Screening :
Data Tables
The following tables summarize key findings related to the biological activities of similar compounds:
| Compound Structure | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Dioxoindan Derivative A | Antibacterial | S. aureus | 625 |
| Dioxoindan Derivative B | Antifungal | C. albicans | 500 |
| Dioxoindan Derivative C | Antibacterial | P. aeruginosa | 750 |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to indan-1,3-dione structures. For instance, compounds synthesized from 2-((4-((1,3-Dioxoindan-2-ylidene)methyl)-2,5-dimethylpiperazinyl)methylene)indane-1,3-dione have demonstrated significant cytotoxicity against cancer cell lines such as Hep-G2. The IC50 value for one of the derivatives was reported at approximately , indicating potent antitumor activity .
Antiviral and Antibacterial Properties
Indanone derivatives exhibit antiviral and antibacterial properties. The structural modifications involving the indanone core allow for enhanced interactions with biological targets, making them suitable candidates for developing drugs against infections such as those caused by HPV .
Neuroprotective Effects
Research indicates that similar compounds can be effective in treating neurodegenerative diseases like Alzheimer’s disease. Their ability to cross the blood-brain barrier while exhibiting low toxicity profiles makes them promising candidates for further development in neuropharmacology .
Organic Synthesis
The compound serves as a key intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including electrophilic additions and cycloadditions. This versatility is crucial for producing novel compounds with desired biological activities .
Dyes and Functional Materials
Indanone derivatives are also utilized in the dye industry due to their vibrant colors and stability. They can form azo dyes through diazotization reactions, which are important for textile applications . Additionally, these compounds are explored for their potential use in functional materials due to their unique electronic properties .
Synthesis of Indeno[1,2-d][1,3]thiazepines
A notable study involved the reaction of N-aroyl-N′-arylthioureas with 2-(1,3-dioxoindan-2-ylidene)malononitrile to synthesize indeno[1,2-d][1,3]thiazepines. The products exhibited effective antitumor activity and antioxidant properties with SC50 values indicating promising therapeutic potential .
Antiproliferative Activity Assessment
Another research focused on evaluating the antiproliferative activity of synthesized indanone derivatives against various cancer cell lines using the MTT assay protocol. The results demonstrated that specific modifications to the indanone structure significantly enhanced their cytotoxic effects against tested cell lines .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following sections compare the target compound with structurally analogous indane-1,3-dione derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s piperazine ring distinguishes it from pyrazole () or imidazole-based derivatives (). Piperazine enhances solubility and enables hydrogen bonding, which may improve pharmacokinetics .
- Unlike isoindole-1,3-dione derivatives (e.g., Compound 16), the target compound retains the indane-1,3-dione core, which is associated with stronger electron-withdrawing effects and reactivity in Knoevenagel condensations .
Physicochemical Properties
Key Observations :
- The target compound’s conjugated diketones (IR ~1700–1780 cm⁻¹) align with other indane-1,3-dione derivatives but lack the NH groups seen in hydrazone derivatives (e.g., Compound 17a), which exhibit exchangeable protons at δ 9.87 .
- Piperazine substituents may improve solubility compared to purely aromatic derivatives (e.g., Compound 16) .
Key Observations :
- The target compound’s piperazine-methyl group may enhance blood-brain barrier penetration, making it a candidate for neurological applications (e.g., Alzheimer’s disease) .
- Unlike sulfonamide-containing derivatives (e.g., Compound 17b), the target compound lacks polar sulfonyl groups, which could reduce renal toxicity but limit anti-inflammatory efficacy .
Q & A
Basic: What are the optimal synthetic routes for 2-((4-((1,3-Dioxoindan-2-ylidene)methyl)-2,5-dimethylpiperazinyl)methylene)indane-1,3-dione, and what methodological challenges arise during purification?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including condensation of indane-1,3-dione derivatives with substituted piperazines under reflux conditions. For example, analogous procedures (e.g., hydrazone formation in dioxane with isatin derivatives) require precise stoichiometric control and extended reaction times (24+ hours) to achieve high yields . Key challenges include:
- Byproduct formation : Use column chromatography (silica gel) or recrystallization (methanol/glacial acetic acid) to isolate pure products.
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity but may require post-reaction neutralization.
Basic: Which characterization techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
Basic: What theoretical frameworks guide the study of this compound’s electronic properties?
Methodological Answer:
Research should align with π-conjugation theories and Hückel’s molecular orbital models to predict electron delocalization in the indane-dione backbone. Computational tools (e.g., DFT) can validate experimental UV-Vis or fluorescence spectra, linking optical properties to structural features .
Advanced: How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or yield variations)?
Methodological Answer:
- Replicate conditions : Systematically vary reaction parameters (temperature, solvent, catalyst) to identify outliers .
- Analytical cross-validation : Use HPLC-MS to detect trace intermediates and GC-MS to monitor volatile byproducts .
- Theoretical alignment : Compare observed results with computational simulations (e.g., reaction pathway modeling via Gaussian) to pinpoint mechanistic discrepancies .
Advanced: What methodologies integrate computational modeling with experimental design to predict reaction mechanisms?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model the condensation mechanism between indane-dione and piperazine derivatives.
- Transition state analysis : Use software like ORCA or GAMESS to calculate activation energies and optimize reaction conditions .
- Experimental validation : Compare computational predictions with kinetic studies (e.g., time-resolved FTIR) .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Methodological Answer:
- Stability profiling : Conduct accelerated degradation studies (e.g., 40–80°C, pH 3–9) with HPLC monitoring.
- Mitigation strategies :
Advanced: What experimental designs are suitable for probing the compound’s potential biological activity?
Methodological Answer:
- In vitro bioassays : Screen for enzyme inhibition (e.g., kinase or protease assays) using microplate readers.
- Cell-based studies : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays, ensuring dose-response curves align with OECD guidelines .
- Control frameworks : Include positive/negative controls and validate results with statistical models (e.g., ANOVA) .
Advanced: How can researchers address ecological interactions of this compound in microbial systems?
Methodological Answer:
- Microcosm experiments : Evaluate biodegradation in soil/water systems using LC-MS/MS to track metabolite formation.
- Metagenomic analysis : Profile microbial community shifts via 16S rRNA sequencing to identify degradative species .
- Toxicity thresholds : Determine EC50 values for aquatic organisms (e.g., Daphnia magna) using OECD Test No. 202 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
